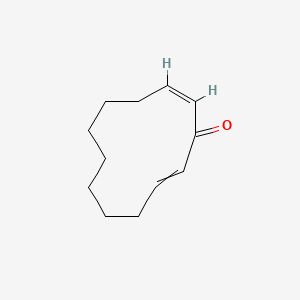
(2Z,11E)-Cyclododeca-2,11-dienone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,11E)-Cyclododeca-2,11-dienone is an organic compound characterized by a twelve-membered ring structure with two double bonds located at the 2nd and 11th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,11E)-Cyclododeca-2,11-dienone typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(2Z,11E)-Cyclododeca-2,11-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in cyclododecane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce cyclododecane derivatives.
科学研究应用
(2Z,11E)-Cyclododeca-2,11-dienone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2Z,11E)-Cyclododeca-2,11-dienone involves its interaction with molecular targets through its double bonds and ring structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the ring strain and the electronic properties of the double bonds.
相似化合物的比较
Similar Compounds
(2Z,11E)-1,2,3-trimethylcyclotetradeca-2,11-dien-1-ol: This compound has a similar ring structure but with additional methyl groups and an alcohol functional group.
Trimethyl({[(2Z,11E)-4,4,8,12-tetramethylcyclododeca-2,6,7,11-tetraen-1-yl]oxy})silane: This compound features a similar twelve-membered ring with multiple double bonds and a silane group.
Uniqueness
(2Z,11E)-Cyclododeca-2,11-dienone is unique due to its specific ring size and the position of its double bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
(11Z)-cyclododeca-2,11-dien-1-one |
InChI |
InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h8-11H,1-7H2/b10-8-,11-9? |
InChI 键 |
UADCVQSDMLGUJI-DARCFAMNSA-N |
手性 SMILES |
C1CCCC=CC(=O)/C=C\CCC1 |
规范 SMILES |
C1CCCC=CC(=O)C=CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
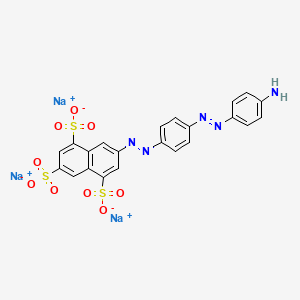
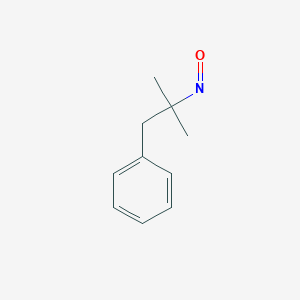

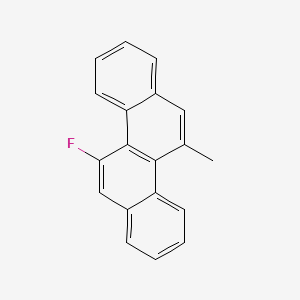
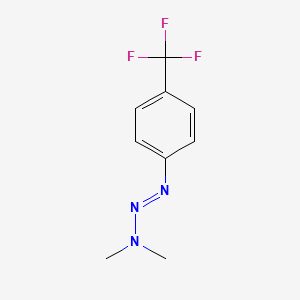
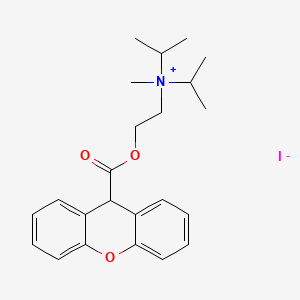
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
